Thalidomide-O-acetamido-C1-acid

Description

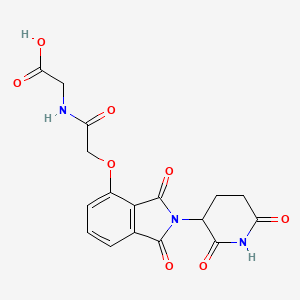

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O8 |

|---|---|

Molecular Weight |

389.3 g/mol |

IUPAC Name |

2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]acetic acid |

InChI |

InChI=1S/C17H15N3O8/c21-11-5-4-9(15(25)19-11)20-16(26)8-2-1-3-10(14(8)17(20)27)28-7-12(22)18-6-13(23)24/h1-3,9H,4-7H2,(H,18,22)(H,23,24)(H,19,21,25) |

InChI Key |

RWXQPURIXJNPSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Thalidomide Based Conjugates

General Synthetic Routes to the Thalidomide (B1683933) Core Structure

The foundational structure of thalidomide, α-(N-phthalimido)glutarimide, can be synthesized through several established routes. Most commonly, these methods involve the condensation of a phthalic acid derivative with a glutamine or glutamic acid derivative.

A prevalent and cost-effective method starts with the reaction of phthalic anhydride (B1165640) and L-glutamic acid. sci-hub.se This reaction, typically conducted in a high-boiling solvent like pyridine (B92270) at elevated temperatures, forms N-phthaloyl-DL-glutamic acid. sci-hub.se Subsequent cyclization of the glutamic acid moiety is required to form the glutarimide (B196013) ring. One approach involves treating the N-phthaloyl-DL-glutamic acid with ammonium (B1175870) acetate (B1210297) in a high-boiling solvent such as diphenyl ether to yield racemic thalidomide. sci-hub.se

Alternatively, L-glutamine can be used as the starting material. In one of the earliest methods, L-glutamine was treated with N-carbethoxyphthalimide to produce N-phthaloyl-L-glutamine. The glutarimide ring was then formed by cyclization using reagents like carbonyldiimidazole (CDI).

Solid-phase synthesis has also been developed to facilitate the creation of thalidomide analog libraries. nih.gov In one such method, hydroxymethyl polystyrene is coupled with phthalic anhydride. The resulting resin-linked acid is then reacted with primary amines, followed by treatment with acid or base to yield thalidomide and its analogs. nih.gov

Below is a table summarizing various synthetic routes to the thalidomide core.

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Overall Yield | Reference |

| Phthalic Anhydride | L-Glutamic Acid | Pyridine, 115°C; then Ammonium Acetate, Diphenyl Ether, 170-175°C | Racemic Thalidomide | 56% | sci-hub.se |

| Phthalic Anhydride | 3-Aminopiperidine-2,6-dione HCl | Triethylamine, Acetic Acid | Thalidomide | High | google.com |

| N-Carbethoxyphthalimide | L-Glutamine | - | N-Phthaloyl-L-glutamine | - | researchgate.net |

| Phthalic Anhydride | L-Glutamine | Pivaloyl chloride | Thalidomide | 61% | researchgate.net |

Targeted Functionalization for Linker Attachment in Derivatives

The use of thalidomide as an E3 ligase ligand in PROTACs requires its chemical modification to attach a linker, which in turn is connected to a target protein ligand. nih.govnih.gov The phthalimide (B116566) ring of thalidomide is a common site for such functionalization, particularly at the 4- and 5-positions. nih.gov Hydroxylation of the phthalimide ring, for instance, provides a chemical handle for linker attachment.

Strategies for Introducing the O-acetamido Moiety

The introduction of an O-acetamido moiety, as in Thalidomide-O-acetamido-C1-acid, is a multi-step process that begins with the creation of a hydroxylated thalidomide derivative. The synthesis of 4-hydroxythalidomide serves as a key starting point. nih.gov This can be achieved by using a substituted phthalic anhydride, such as 3-hydroxyphthalic anhydride, in a condensation reaction with 3-aminopiperidine-2,6-dione. nih.gov

Once 4-hydroxythalidomide is obtained, the hydroxyl group can be further functionalized. To introduce an O-acetamido group, a common strategy involves a two-step sequence:

Alkylation: The hydroxyl group is first alkylated with a suitable reagent containing a protected amine or a precursor to the amine. For example, it can be reacted with an N-protected 2-haloacetamide (e.g., N-(tert-butoxycarbonyl)-2-bromoacetamide) under basic conditions.

Deprotection and Acetylation: Following alkylation, the protecting group is removed, and the resulting primary amine can be acetylated using acetyl chloride or acetic anhydride to yield the final O-acetamido functional group.

Alternatively, the acetamido group can be introduced as part of a larger linker structure.

Methodologies for Incorporating the C1-acid Functionality

A C1-acid functionality, typically a carboxymethyl group (-CH2COOH), is a common feature in linkers used for PROTACs, providing a point of attachment to other molecules. The synthesis of this compound would involve incorporating this functionality into the linker structure.

Building upon the O-functionalized thalidomide, the C1-acid can be introduced by reacting the hydroxyl group with a haloacetic acid ester, such as tert-butyl bromoacetate, in the presence of a base. This Williamson ether synthesis yields a protected acid. The final carboxylic acid is then revealed by hydrolyzing the ester, often under acidic conditions (e.g., with trifluoroacetic acid for a tert-butyl ester) or basic conditions for other esters.

For this compound, a plausible synthetic route would involve reacting 4-hydroxythalidomide with a reagent that already contains both the acetamido and the protected C1-acid functionalities. For example, a reagent like N-(2-bromoacetyl)glycine methyl ester could be used to alkylate the hydroxyl group. Subsequent hydrolysis of the methyl ester would provide the desired C1-acid.

The following table outlines a general approach for the synthesis of such functionalized thalidomide derivatives.

| Precursor | Reagent | Reaction Type | Intermediate/Product | Reference |

| 4-Hydroxythalidomide | tert-Butyl bromoacetate | Williamson Ether Synthesis | 4-(tert-Butoxycarbonylmethoxy)thalidomide | nih.govlumiprobe.comlumiprobe.com |

| 4-Aminothalidomide | Chloroacetyl chloride | Amidation | 4-(2-Chloroacetamido)thalidomide | broadpharm.com |

| 4-Fluorothalidomide | Propargylamine, DIPEA | Nucleophilic Aromatic Substitution | 4-(Propargylamino)thalidomide | nih.gov |

Advanced Synthetic Techniques for this compound Conjugates

To improve the efficiency, yield, and purity of complex thalidomide conjugates, advanced synthetic methodologies have been employed.

One-Pot Synthesis Approaches for Optimized Yields

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of time, resources, and yield. Microwave-assisted organic synthesis has also been shown to be an efficient method for preparing thalidomide and its analogs in a one-pot, multicomponent system. researchgate.net For instance, a one-pot synthesis of thalidomide from L-glutamic acid, phthalic anhydride, and thiourea (B124793) under microwave irradiation has been described. researchgate.net

Multicomponent reactions (MCRs) are particularly powerful for generating molecular complexity in a single step. The Petasis borono-Mannich reaction, for example, has been used to create three-branched cereblon ligands, demonstrating the utility of MCRs in designing sophisticated PROTAC components. rsc.orgresearchgate.net Such strategies could be adapted for the efficient assembly of complex linkers on the thalidomide scaffold, potentially combining the introduction of the acetamido and C1-acid functionalities in a more streamlined process.

Stereoselective Synthesis and Enantiomeric Purity Control

Thalidomide possesses a chiral center at the 3-position of the glutarimide ring, and its enantiomers are known to have different biological activities. The (S)-enantiomer is associated with the notorious teratogenic effects, while the (R)-enantiomer is primarily responsible for the sedative effects. Although the enantiomers can interconvert in vivo, the synthesis of enantiomerically pure thalidomide analogs is of great interest for research purposes.

Stereoselective synthesis aims to produce a single enantiomer in high purity. One approach involves using a chiral starting material, such as (S)-alanine, to construct the piperidin-2-one ring of a thalidomide analog, resulting in high enantiomeric purity without the need for a chiral auxiliary. nih.gov

Another strategy is the chiral resolution of a racemic mixture. This can be achieved using techniques like chiral chromatography. For example, capillary electrophoresis with a dual cyclodextrin (B1172386) system has been used to separate the enantiomers of thalidomide and its hydroxylated metabolites. nih.gov This allows for the isolation of the desired enantiomer and the study of its specific properties. Maintaining enantiomeric purity throughout a multi-step synthesis is a significant challenge that requires careful selection of reaction conditions to avoid racemization.

Structure Activity Relationship Sar Studies of Thalidomide Based E3 Ligase Ligands

Core Structural Requirements for Cereblon (CRBN) Binding Affinity

The interaction between thalidomide-based ligands and CRBN is a highly specific and finely tuned process, dictated by the intricate interplay of various structural components of the ligand. The phthalimide (B116566) and glutarimide (B196013) ring systems, along with the stereochemistry at the chiral center, are all critical determinants of binding affinity.

Importance of the Glutarimide Ring and its Substituents

The glutarimide ring is the key pharmacophore responsible for the direct binding of thalidomide-based ligands to CRBN. nih.gov This interaction occurs within a specific binding pocket on CRBN, often referred to as the "tri-Trp pocket." arxiv.org The integrity of the glutarimide ring is paramount for this interaction. Both carbonyl groups and the imide proton of the glutarimide ring are essential for forming critical hydrogen bonds with amino acid residues within the CRBN binding pocket, thereby anchoring the ligand. nih.gov

Studies have demonstrated that even minor modifications to the glutarimide ring can have a profound impact on CRBN binding affinity. For instance, removal of one of the carbonyl groups results in a complete loss of binding. nih.gov Furthermore, the introduction of bulky substituents on the glutarimide ring can lead to steric clashes within the binding pocket, significantly diminishing or abrogating binding affinity. nih.gov This highlights the stringent structural and steric requirements for optimal engagement with CRBN.

| Compound/Modification | Effect on CRBN Binding | Reference |

| Glutarimide alone | Binds to CRBN | nih.gov |

| Phthalimide alone | No binding | nih.gov |

| Glutaric anhydride (B1165640) | No binding | nih.gov |

| δ-valerolactam (one carbonyl absent) | Loss of binding | nih.gov |

| Bulky C4 modification (e.g., cycloheximide) | Loss of binding due to steric clash | nih.gov |

Stereochemical Dependence at the Chiral Center on CRBN Interaction

Thalidomide (B1683933) possesses a chiral center at the C3 position of the glutarimide ring, leading to the existence of (S)- and (R)-enantiomers. Research has unequivocally shown that CRBN binding is stereospecific, with a significant preference for the (S)-enantiomer. arxiv.orgnih.gov The (S)-enantiomer of thalidomide has been reported to bind to CRBN with approximately 10-fold greater affinity than the (R)-enantiomer. arxiv.org

This stereopreference is attributed to the distinct conformations adopted by the enantiomers upon binding. The (S)-enantiomer binds in a more "relaxed" conformation, fitting optimally into the binding pocket. nih.govresearchgate.net In contrast, the (R)-enantiomer must adopt a higher-energy, twisted conformation to avoid steric clashes, resulting in a weaker interaction. nih.govresearchgate.net This difference in binding affinity and conformation directly translates to differences in biological activity, with the (S)-enantiomer being primarily responsible for the CRBN-dependent effects of thalidomide. nih.gov

| Enantiomer | Relative CRBN Binding Affinity | Conformation in Bound State | Reference |

| (S)-thalidomide | ~10-fold higher than (R)-enantiomer | Relaxed | arxiv.orgnih.govresearchgate.net |

| (R)-thalidomide | Weaker | Twisted | nih.govresearchgate.net |

Influence of Linker Design on Conjugate Efficacy

Analysis of the O-acetamido Linkage's Impact on Ligand Conformation

The "Thalidomide-O-acetamido-C1-acid" features an O-acetamido group as part of its linker. The acetamido functional group introduces both rigidity and hydrogen bonding capabilities, which can influence the conformational freedom of the linker and its presentation to the surrounding solvent and protein surfaces. The amide bond within the acetamido group is planar, which can restrict the number of available conformations of the linker.

Contribution of the C1-acid Moiety to Linker Length and Flexibility

The "C1-acid" designation indicates a short, one-carbon unit terminated by a carboxylic acid. The length of the linker is a critical parameter in PROTAC design, as it dictates the distance and relative orientation between the E3 ligase and the target protein. nih.govnih.govrsc.org A linker that is too short may prevent the simultaneous binding of both proteins, while a linker that is too long could lead to unproductive binding modes and a high entropic penalty. arxiv.org

Rational Design Principles for Optimized Thalidomide-Derived Ligands

The development of potent and selective PROTACs hinges on the careful engineering of the thalidomide-based E3 ligase ligand. The fundamental principle is to maintain or improve the inherent affinity of the thalidomide core for CRBN while introducing functionalities that allow for conjugation to a target-binding ligand without sterically hindering the formation of a productive ternary complex (Target-PROTAC-E3 ligase).

The thalidomide molecule itself is composed of a phthalimide ring and a glutarimide ring. nih.gov SAR studies have unequivocally demonstrated that the glutarimide moiety is essential for binding to CRBN. rsc.org This interaction occurs within a specific binding pocket on the CRBN protein. rsc.org Therefore, modifications to the glutarimide ring are generally avoided as they are likely to abolish or significantly reduce binding affinity.

Conversely, the phthalimide portion of the thalidomide scaffold offers a valuable site for modification. This region is more solvent-exposed when bound to CRBN, making it an ideal anchor point for the linker of a PROTAC. explorationpub.com The introduction of a linker at this position allows for the extension of the molecule to reach and bind the target protein.

The compound This compound represents a rationally designed degrader building block. rsc.org It incorporates the essential thalidomide core for CRBN binding and features a linker with a terminal carboxylic acid group. This functional group provides a convenient handle for chemical conjugation to a ligand for a target protein through standard amide bond formation. rsc.org The "O-acetamido-C1" portion refers to the specific linker chemistry, designed to provide appropriate length and flexibility for the PROTAC molecule to effectively bridge CRBN and the target protein, facilitating subsequent ubiquitination and degradation of the target.

The optimization of these thalidomide-derived ligands is an iterative process. Researchers synthesize a variety of analogs with different linker lengths, compositions, and attachment points on the phthalimide ring. These analogs are then evaluated for their binding affinity to CRBN and their ability to induce the degradation of a target protein when incorporated into a PROTAC.

For instance, studies have explored the impact of linker length and composition on the efficacy of PROTACs. The choice of linker, whether it be a simple alkyl chain or a more complex polyethylene (B3416737) glycol (PEG) based linker, can significantly influence the solubility, cell permeability, and ultimately the degradation efficiency of the resulting PROTAC. nih.govexplorationpub.com The optimal linker is one that correctly orients the target protein relative to the E3 ligase to allow for efficient ubiquitin transfer.

The following table illustrates the conceptual framework for the rational design of thalidomide-derived ligands, highlighting the key components and their functions.

| Component | Function | Key Considerations for Optimization |

| Glutarimide Ring | Binds to the cereblon (CRBN) E3 ligase. | Generally unmodified to preserve binding affinity. |

| Phthalimide Ring | Serves as an attachment point for the linker. | Modifications should not interfere with CRBN binding. The position of linker attachment is critical. |

| Linker | Connects the thalidomide ligand to the target protein ligand. | Length, rigidity, and chemical composition must be optimized to facilitate the formation of a stable and productive ternary complex. |

| Terminal Functional Group (e.g., Carboxylic Acid) | Enables conjugation to the target protein ligand. | Must be a reactive group that allows for efficient and stable bond formation. |

Molecular Mechanisms of Action of Thalidomide Derived Compounds

Engagement with the Ubiquitin-Proteasome System (UPS)

The CRL4^CRBN^ complex is an integral part of the ubiquitin-proteasome system (UPS), the primary pathway for selective protein degradation in eukaryotic cells. This system ensures cellular health by removing misfolded or damaged proteins and by regulating the levels of key proteins involved in various cellular processes.

Protein ubiquitination is a multi-step enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein. This process involves three key enzymes:

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme. rsc.org

E3 Ubiquitin Ligase: The crucial component that confers substrate specificity. The E3 ligase binds to both the E2 enzyme (carrying ubiquitin) and the specific substrate protein, catalyzing the transfer of ubiquitin to the substrate. nih.govrsc.org

The CRL4^CRBN^ complex is an E3 ligase. nih.gov When a neo-substrate is brought into proximity by a thalidomide-derived compound, the complex facilitates the transfer of multiple ubiquitin molecules to the neo-substrate, forming a polyubiquitin (B1169507) chain. rsc.org

The polyubiquitin chain acts as a signal that targets the neo-substrate for recognition and degradation by the 26S proteasome, a large protein complex that functions as a cellular recycling plant. bio-techne.com The proteasome unfolds and breaks down the tagged protein into small peptides. bio-techne.com

The specific neo-substrates degraded through this mechanism are directly linked to the observed biological effects of thalidomide (B1683933) and its analogs.

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells. nih.govnih.gov Lenalidomide (B1683929) and pomalidomide, potent thalidomide analogs, effectively induce the recruitment of Ikaros and Aiolos to the CRL4^CRBN^ complex, leading to their ubiquitination and degradation. nih.govdrugbank.com This degradation is a key mechanism behind the anti-myeloma activity of these drugs. acs.org

SALL4: This is a C2H2 zinc finger transcription factor critical for embryonic development, including limb formation. elifesciences.org The degradation of SALL4 is induced by thalidomide and has been identified as a key molecular event responsible for the devastating teratogenic effects (birth defects) associated with thalidomide. nih.govelifesciences.org Strikingly, genetic mutations in the SALL4 gene lead to syndromes that closely resemble the birth defects caused by thalidomide exposure. elifesciences.orgelifesciences.org

p63: Another transcription factor involved in development. Certain isoforms of p63 are degraded in a thalidomide-dependent manner, which is thought to contribute to developmental defects in fins and ears, as observed in zebrafish models. nih.govrsc.org

Table 2: Key Neo-Substrates of Thalidomide-Derived Compounds and Associated Outcomes

| Neo-Substrate | Protein Family/Function | Associated Outcome of Degradation | Citation |

|---|---|---|---|

| Ikaros (IKZF1) | Zinc Finger Transcription Factor | Anti-myeloma effect | nih.govdrugbank.com |

| Aiolos (IKZF3) | Zinc Finger Transcription Factor | Anti-myeloma effect | nih.govdrugbank.com |

| SALL4 | Zinc Finger Transcription Factor | Teratogenicity (limb defects) | elifesciences.orgnih.govelifesciences.org |

| p63 | Transcription Factor | Teratogenicity (fin/ear defects) | nih.govrsc.org |

Preclinical Pharmacological Activities and Biological Effects

Immunomodulatory Properties in In Vitro and In Vivo Models

Thalidomide (B1683933) and its analogs are recognized for their immunomodulatory capabilities, influencing the production of key signaling molecules called cytokines and affecting the function of various immune cells. nih.gov These properties are central to their therapeutic potential in a range of inflammatory conditions and cancers. nih.govnih.gov

Impact on Pro-inflammatory and Anti-inflammatory Cytokine Production (e.g., TNF-α, IL-1, IL-6, IL-10)

Thalidomide-O-acetamido-C1-acid and related compounds have demonstrated significant effects on the balance of pro-inflammatory and anti-inflammatory cytokines in preclinical studies. A key mechanism of thalidomide's anti-inflammatory action is the inhibition of tumor necrosis factor-alpha (TNF-α), a major cytokine involved in systemic inflammation. nih.govdrugbank.com Studies have shown that thalidomide and its analogs can suppress the production of TNF-α, as well as other pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). nih.govnih.govnih.gov

Table 1: Effect of Thalidomide and its Analogs on Cytokine Production in Preclinical Models

| Cytokine | Effect | Model System |

|---|---|---|

| TNF-α | Inhibition | Human peripheral blood mononuclear cells (PBMC), Human intestinal microvascular endothelial cells (HIMEC), Colonic lamina propria mononuclear cells (LPMC) |

| IL-1β | Inhibition | Human intestinal microvascular endothelial cells (HIMEC) |

| IL-6 | Inhibition | Human peripheral blood mononuclear cells (PBMC), Human intestinal microvascular endothelial cells (HIMEC) |

| IL-10 | Enhancement | J774A.1 cells (murine macrophage-like cell line) |

| IL-12 | Inhibition | J774A.1 cells, Colonic lamina propria mononuclear cells (LPMC) |

Modulation of Immune Cell Function and Signaling Pathways

The immunomodulatory effects of thalidomide extend to the direct modulation of immune cell function and their intricate signaling pathways. Thalidomide has been shown to co-stimulate T cells, a key component of the adaptive immune system, although the precise mechanisms are still being elucidated. nih.gov

One of the key molecular targets of thalidomide and its analogs is cereblon (CRBN), a protein that is part of an E3 ubiquitin ligase complex. drugbank.comnih.gov The binding of thalidomide to cereblon can lead to the degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of malignant myeloma cells. drugbank.com

Furthermore, thalidomide can influence signaling pathways that regulate inflammation. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central transcription factor that controls the expression of many pro-inflammatory genes. drugbank.comnih.gov This inhibition can occur through various mechanisms, including the blocking of upstream signaling components like Myeloid differentiation primary response 88 (MyD88). drugbank.comnih.gov In the context of allergic reactions, thalidomide has been found to suppress mast cell activation by activating inhibitory signaling pathways involving AMP-activated protein kinase (AMPK) and SH2 domain-containing phosphatase-1 (SHP-1), while interfering with the action of CRBN. nih.gov

Anti-Angiogenic Activity in Preclinical Studies

A significant aspect of the preclinical activity of thalidomide and its derivatives is their ability to inhibit angiogenesis, the formation of new blood vessels. sgul.ac.uknih.gov This anti-angiogenic property is a key contributor to its anti-tumor effects, as tumors rely on the formation of new blood vessels for their growth and spread. sgul.ac.uknih.gov Preclinical studies have demonstrated that thalidomide can inhibit the growth, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. nih.gov

Mechanistic Insights into Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The anti-angiogenic effects of thalidomide are, in part, mediated through its impact on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent stimulator of angiogenesis, and its receptors (VEGFRs) are crucial for mediating its effects. drugbank.com Thalidomide has been shown to inhibit the production of VEGF. drugbank.comfrontiersin.org

The mechanism of this inhibition is multifaceted. Studies suggest that thalidomide's downregulation of the NF-κB/MyD88 pathway can affect the crosstalk with the VEGF pathway, leading to its anti-angiogenic effects. drugbank.com Furthermore, research indicates that thalidomide can inhibit the expression of VEGF and basic fibroblast growth factor (bFGF) in a cereblon (CRBN)-dependent manner, with the transcription factor c-Jun potentially playing a key role. nih.gov In a mouse model of breast cancer, thalidomide treatment inhibited the production of angiogenesis-related cytokines, including VEGF-B, VEGFR1, and VEGFR3. nih.gov Another study demonstrated that thalidomide suppresses angiogenesis by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3)/SP4 signaling pathway, which in turn reduces VEGF production. frontiersin.org

Anti-Tumorigenic Effects in Preclinical Cell Line and Animal Models

Thalidomide and its analogs have demonstrated anti-tumorigenic effects in a variety of preclinical models, including both hematological and solid malignancies. nih.govnih.gov These effects are attributed to a combination of its immunomodulatory, anti-angiogenic, and direct anti-proliferative activities. nih.gov

Efficacy against Hematological and Solid Malignancies (e.g., multiple myeloma, liver cancer, breast cancer)

Multiple Myeloma: Thalidomide has shown significant preclinical and clinical activity against multiple myeloma, a cancer of plasma cells in the bone marrow. nih.govnih.gov Its analogs, such as lenalidomide (B1683929) and pomalidomide, have also demonstrated potent anti-myeloma effects. nih.gov The mechanism of action in multiple myeloma involves direct effects on the tumor cells, such as inducing apoptosis and inhibiting proliferation, as well as indirect effects on the bone marrow microenvironment, including the inhibition of angiogenesis and cytokine production that support tumor growth. nih.gov

Liver Cancer: Preclinical and early clinical studies have suggested a potential role for thalidomide in the treatment of hepatocellular carcinoma (HCC), the most common type of liver cancer. nih.govnih.gov In a pilot study, thalidomide demonstrated the ability to stabilize the disease in patients with metastatic HCC. nih.gov A retrospective analysis of patients with advanced HCC who received thalidomide-based combination therapies showed anti-tumor activity, including tumor response and improved survival. nih.gov The anti-angiogenic properties of thalidomide are thought to be particularly relevant in HCC, which is a highly vascularized tumor. nih.gov

Breast Cancer: The effects of thalidomide and its derivatives have also been investigated in preclinical models of breast cancer. nih.govnih.gov Studies have shown that thalidomide can inhibit the growth of breast cancer tumors in mouse models by inhibiting angiogenesis and promoting tumor cell necrosis. nih.gov This effect was associated with a reduction in the accumulation of tumor-associated macrophages and the inhibition of angiogenesis-related cytokines. nih.gov Furthermore, certain thalidomide-correlated compounds have been shown to induce cancer cell death by triggering TNFα-mediated apoptosis and reducing the migration of breast cancer cells. nih.gov However, a phase II clinical trial of single-agent thalidomide in heavily pretreated metastatic breast cancer patients showed limited activity. case.edu

Table 2: Preclinical Anti-Tumorigenic Activity of Thalidomide and its Analogs

| Cancer Type | Preclinical Model | Observed Effects |

|---|---|---|

| Multiple Myeloma | In vitro cell lines, In vivo animal models | Inhibition of proliferation, induction of apoptosis, anti-angiogenesis, immunomodulation |

| Liver Cancer | In vivo animal models, Human clinical studies | Disease stabilization, anti-tumor activity |

| Breast Cancer | In vitro cell lines (MCF-7, MDA-MB-231), In vivo mouse models | Inhibition of tumor growth, induction of apoptosis, reduced cell migration, anti-angiogenesis |

Correlation between E3 Ligase Modulation and Anti-proliferative Effects

Detailed research findings from preclinical studies illustrate a strong correlation between the efficiency of neosubstrate degradation and the potency of anti-proliferative activity. Studies on novel CRBN-modulating compounds, which are structurally and functionally analogous to molecules synthesized from this compound, provide direct evidence for this link.

For instance, in a study evaluating new GSPT1 degraders, two compounds, referred to as compound 6 and compound 7 , demonstrated a clear relationship between their ability to degrade neosubstrates and their effect on cancer cell viability. acs.org The compounds were tested in the human acute myeloid leukemia cell line MV4-11. acs.org

E3 Ligase Modulation (Neosubstrate Degradation): The primary measure of E3 ligase modulation was the degradation of the neosubstrates GSPT1 and IKZF1.

Compound 6 proved to be a highly potent and rapid degrader of GSPT1, achieving a DC₅₀ (concentration for 50% degradation) of 2.1 nM after 24 hours. It also induced degradation of IKZF1. acs.org

Compound 7 was less potent, achieving a DC₅₀ of 10 nM for GSPT1 degradation over the same period. It induced only partial degradation at lower concentrations and required more time to reach maximum effect. acs.org

Anti-proliferative Effects: The anti-proliferative effects were measured by cell viability assays, determining the IC₅₀ value (concentration for 50% inhibition of cell growth).

Compound 6 exhibited potent anti-proliferative activity with an IC₅₀ value of 2.7 nM. acs.org

Compound 7 showed significantly weaker anti-proliferative activity, with an IC₅₀ value of 110 nM. acs.org

The direct correlation is evident: the compound that more potently induced the degradation of the GSPT1 neosubstrate also more potently inhibited cell proliferation. The roughly 5-fold lower potency of compound 7 in degrading GSPT1 corresponded to a more than 40-fold decrease in its anti-proliferative efficacy compared to compound 6 . acs.org Furthermore, the anti-proliferative activities of these compounds were confirmed to be CRBN-dependent, as their effects were nullified in CRBN knockout cells. acs.org This definitively links the anti-proliferative outcome to the specific E3 ligase modulation conferred by the thalidomide-based chemical structure. acs.org

Interactive Data Table: Correlation of GSPT1 Degradation and Anti-proliferative Activity

| Compound | GSPT1 Degradation (DC₅₀, 24h) | Anti-proliferative Activity (IC₅₀, 72h) | Cell Line |

| Compound 6 | 2.1 nM | 2.7 nM | MV4-11 |

| Compound 7 | 10 nM | 110 nM | MV4-11 |

This table summarizes preclinical data for two cereblon-modulating compounds in MV4-11 acute myeloid leukemia cells, demonstrating the direct correlation between the potency of GSPT1 protein degradation (DC₅₀) and the inhibition of cell proliferation (IC₅₀). acs.org

Metabolism and Stereochemical Considerations in Thalidomide Derived Ligands

In Vitro and In Vivo Racemization of the Chiral Center

A defining characteristic of thalidomide (B1683933) and its analogs is the rapid interconversion of their (R)- and (S)-enantiomers both in laboratory settings and within the body. pnas.orgumich.edu This racemization occurs at the chiral carbon on the glutarimide (B196013) ring. chiralpedia.com Even when a single, pure enantiomer is administered, a racemic mixture is quickly formed in the bloodstream at neutral pH. umich.edu This phenomenon complicates the attribution of specific therapeutic or adverse effects to a single enantiomer, as both forms will inevitably be present. chiralpedia.comumich.edu

The rate of this chiral inversion is influenced by the surrounding chemical environment. For instance, studies have shown that the racemization is catalyzed by various bases, including hydroxyl ions and components of blood plasma like human serum albumin (HSA). nih.govstackexchange.com

The primary mechanism underlying the racemization of the chiral center in thalidomide-based compounds is a base-catalyzed proton transfer leading to a planar intermediate. stackexchange.comstackexchange.com

Base-Catalyzed Proton Abstraction: The hydrogen atom attached to the chiral carbon is acidic due to its position adjacent to a carbonyl group of the glutarimide ring. stackexchange.com In the presence of a base (like a hydroxyl ion or a basic amino acid residue on a protein), this proton can be removed. nih.govstackexchange.com

Formation of a Planar Enolate: The removal of the proton results in the formation of a planar enolate intermediate. stackexchange.com In this state, the original three-dimensional stereochemical information at the chiral center is lost.

Reprotonation: The subsequent reprotonation of this achiral enolate can occur from either side of the planar structure with roughly equal probability. This non-specific protonation leads to the formation of both the (R)- and (S)-enantiomers, resulting in a racemic mixture. stackexchange.com

This process, often referred to as enolization or epimerization, is the key pathway for the in vivo and in vitro chiral inversion of these ligands. stackexchange.com The catalysis of this process by basic amino acids such as arginine and lysine (B10760008) has been demonstrated, suggesting that general base catalysis is a significant contributor to racemization in biological systems. nih.gov

Hydrolytic Stability and Degradation Pathways of Thalidomide Derivatives

Beyond stereochemical instability, thalidomide and its derivatives are also susceptible to chemical degradation through hydrolysis. The molecular structure contains several amide bonds, primarily within the phthalimide (B116566) and glutarimide rings, which can be cleaved under physiological conditions. nih.govresearchgate.netresearchgate.net This hydrolysis is a major route of elimination from the body and results in a complex mixture of degradation products. researchgate.netresearchgate.net The rate and extent of this degradation are significantly affected by factors such as pH. researchgate.netnih.gov

The stability of the amide bonds in thalidomide derivatives is highly dependent on the pH of the aqueous environment. researchgate.netnih.gov

pH-Dependent Hydrolysis: The molecule undergoes rapid, non-enzymatic hydrolysis, particularly at the four amide bonds of its core structure. researchgate.netresearchgate.net This process is base-catalyzed, with cleavage rates increasing in more alkaline conditions. nih.govrsc.org However, hydrolysis also occurs in acidic conditions, such as those found in the stomach. umich.edu The reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbons of the amide bonds, leading to ring-opening. nih.govrsc.org This results in a multitude of hydrolytic metabolites. nih.gov

Enzymatic Processes: In addition to spontaneous hydrolysis, thalidomide can be metabolized by cytochrome P450 (CYP450) enzymes in the liver. nih.govresearchgate.net This enzymatic pathway primarily involves hydroxylation, leading to the formation of various hydroxylated metabolites, such as 5-hydroxythalidomide. researchgate.netresearchgate.net However, non-enzymatic hydrolysis is considered the predominant mechanism of elimination for the parent compound. researchgate.net It is important to note that while serum albumin can catalyze chiral inversion, it does not appear to catalyze the hydrolysis of thalidomide, possibly due to steric hindrance. nih.gov

| Factor | Influence on Racemization | Influence on Hydrolysis |

| pH | Racemization is faster at neutral and basic pH. umich.edunih.gov | Hydrolysis is rapid under physiological pH and is base-catalyzed. nih.govresearchgate.net |

| Enzymes | Catalyzed by basic amino acids and albumin. nih.govstackexchange.com | Primarily metabolized by CYP450 enzymes via hydroxylation; not catalyzed by albumin. nih.govnih.gov |

| Catalysis | Subject to specific and general base catalysis. nih.gov | Subject to specific and general base catalysis, as well as nucleophilic catalysis. nih.gov |

Strategies for Chiral Stabilization and Enantiomeric Purity Maintenance

The inherent instability of the chiral center in thalidomide-related compounds has driven efforts to develop analogs with enhanced stereochemical stability. pnas.orgnih.gov The goal is to "lock" the molecule into its desired enantiomeric form, which would allow for a more precise evaluation of the properties of each stereoisomer and potentially lead to safer and more effective drugs.

A novel and effective strategy for preventing racemization is Deuteration-Enabled Chiral Switching (DECS). pnas.orgacs.org This approach involves replacing the acidic hydrogen atom at the chiral center with its heavier isotope, deuterium (B1214612). nih.govnih.gov

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Due to the deuterium kinetic isotope effect (DKIE), the cleavage of the C-D bond is significantly slower than that of the C-H bond. nih.gov This substitution markedly slows down the initial, rate-limiting step of base-catalyzed proton (or in this case, deuteron) abstraction. iulm.it By inhibiting this first step, the entire racemization process is significantly reduced, allowing for the stabilization and isolation of individual, chirally pure enantiomers. pnas.orgnih.gov

Studies have shown that this deuteration effectively stabilizes the enantiomers of thalidomide analogs against epimerization in buffer and plasma, with minimal impact on their pharmacokinetic properties. acs.orgnih.gov This technique has enabled researchers to differentiate the biological activities of the individual enantiomers, demonstrating that for some analogs, the desired therapeutic effects are caused almost exclusively by a single enantiomer. pnas.orgnih.gov

Besides deuteration, other chemical modifications have been explored to prevent the chiral inversion of thalidomide derivatives. The primary strategy involves replacing the labile hydrogen at the chiral center with a group that cannot be easily removed by a base.

Alkylation: One approach has been the replacement of the acidic hydrogen with a methyl group. pnas.org

Fluorination: Another strategy involves substituting the hydrogen with a fluorine atom. pnas.org

Structural Redesign: More significant structural changes include designing analogs that lack the acidic chiral hydrogen altogether, such as in the case of apremilast, which was developed from the hydrolysis products of thalidomide. encyclopedia.pub

However, these modifications have often resulted in compounds with decreased potency, increased degradation, or higher toxicity compared to the original racemic drug. pnas.org To date, deuteration appears to be the most successful strategy for stabilizing the chiral center while retaining the fundamental pharmacological characteristics of the parent compound. nih.govnih.gov

| Strategy | Mechanism | Outcome |

| Deuteration (DECS) | Replacement of the chiral hydrogen with deuterium, slowing bond cleavage due to the Kinetic Isotope Effect. pnas.orgnih.gov | Stabilizes individual enantiomers, allowing for their isolation and separate testing; retains pharmacokinetics. nih.govnih.gov |

| Alkylation/Fluorination | Replacement of the chiral hydrogen with a methyl or fluorine group. pnas.org | Attempts have resulted in decreased potency, increased degradation, or increased toxicity. pnas.org |

| Structural Redesign | Synthesizing analogs that lack the acidic chiral hydrogen, such as apremilast. encyclopedia.pub | Creates a chirally stable molecule, but with a different core structure and mechanism of action. encyclopedia.pub |

Advanced Research Applications of Thalidomide O Acetamido C1 Acid in Chemical Biology and Drug Discovery

Proteolysis Targeting Chimeras (PROTACs) Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's own protein disposal system to eliminate disease-causing proteins. axispharm.comcd-bioparticles.net These heterobifunctional molecules are comprised of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. broadpharm.com

Design and Synthesis of Thalidomide-Based PROTACs

The design of PROTACs is a modular process, and thalidomide (B1683933) derivatives are frequently employed as ligands for the E3 ubiquitin ligase Cereblon (CRBN). rsc.orgnih.gov Thalidomide-O-acetamido-C1-acid serves as a crucial building block in the synthesis of these PROTACs. tenovapharma.com Its structure incorporates the thalidomide moiety for CRBN engagement and a linker with a terminal carboxylic acid. tenovapharma.com This acid group provides a convenient chemical handle for conjugation to a ligand targeting a protein of interest.

The synthesis of thalidomide-based PROTACs can be achieved through various methods, including solid-phase synthesis which allows for the rapid generation and optimization of PROTAC libraries. rsc.orgrsc.orgdntb.gov.ua For instance, a thalidomide-preloaded resin can be used to systematically conjugate different kinase inhibitors, demonstrating the versatility of this approach. rsc.org The general synthetic strategy involves the coupling of the carboxylic acid of this compound with an appropriate functional group (e.g., an amine) on the target protein ligand.

Functional Role of the O-acetamido-C1-acid Linker in PROTAC Design and Efficacy

The linker component of a PROTAC is not merely a spacer but plays a critical role in its biological activity. axispharm.comnih.gov The length, rigidity, and chemical composition of the linker significantly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and degradation.

The O-acetamido-C1-acid linker provides a specific length and degree of flexibility that can be crucial for the efficacy of a PROTAC. The acetamido group can influence the linker's conformation and solubility. The single carbon (C1) chain length is a key determinant of the distance between the recruited E3 ligase and the target protein. The optimization of this linker is often an empirical process, where variations in length and composition are explored to achieve maximal degradation potency and selectivity for the target protein. nih.gov

Targeted Protein Degradation Strategies for Undruggable Targets

A significant advantage of PROTAC technology is its potential to target proteins that have been considered "undruggable" by traditional small molecule inhibitors. nih.govoup.com These proteins may lack a well-defined active site for inhibition but can still be targeted for degradation. By engaging a binding pocket anywhere on the target protein, a PROTAC can recruit the E3 ligase machinery to induce its degradation.

Thalidomide-based PROTACs, synthesized using building blocks like this compound, have been successfully developed to degrade a range of challenging targets. For example, PROTACs have been designed to target the non-receptor tyrosine phosphatase SHP2, which is implicated in various cancers. researchgate.netnih.gov Other research has focused on the degradation of bromodomain and extra-terminal domain (BET) proteins, such as BRD4, which are involved in transcriptional regulation and are attractive targets in oncology. nih.gov The ability to induce the degradation of such proteins opens up new avenues for therapeutic intervention in diseases where conventional approaches have failed.

Optogenetic Control of Protein Function and Degradation (e.g., Opto-PROTACs)

The development of "opto-PROTACs" has introduced a new level of precision to targeted protein degradation, allowing for spatiotemporal control. nih.govnih.gov This technology utilizes a photolabile "caging" group that masks the activity of the PROTAC. nih.gov Upon exposure to light of a specific wavelength, the caging group is cleaved, activating the PROTAC and initiating the degradation of the target protein. oup.comnih.gov

This approach has been demonstrated with derivatives of pomalidomide, a close analog of thalidomide. nih.gov A nitroveratryloxycarbonyl group can be installed on the glutarimide (B196013) nitrogen of the CRBN ligand, which blocks its interaction with CRBN in the dark. nih.gov Irradiation with UV light removes this caging group, thereby activating the PROTAC. oup.com this compound can serve as a scaffold for the synthesis of such opto-PROTACs. The terminal acid allows for the conjugation of a target protein ligand, while the thalidomide moiety can be modified with a photolabile group. This enables researchers to control protein degradation with high precision in specific cells or tissues at defined times, which is invaluable for studying dynamic biological processes.

Development of Chemical Probes for CRBN Research

Understanding the biology of Cereblon (CRBN) is fundamental to the development of effective and safe thalidomide-based therapeutics and PROTACs. Chemical probes are indispensable tools for elucidating the function and interactions of CRBN.

Affinity-Based Probes for Identifying CRBN Interactors

Affinity-based probes are designed to specifically bind to a target protein and facilitate its identification and the characterization of its binding partners. frontiersin.orgnih.gov These probes typically consist of a ligand for the target protein, a reporter tag (such as biotin (B1667282) for affinity purification or a fluorophore for imaging), and a linker. frontiersin.org

Activity-Based Probes for Investigating CRBN Ligase Activity

The investigation of E3 ubiquitin ligase activity, a critical component of the ubiquitin-proteasome system, is essential for understanding cellular protein degradation pathways and for the development of novel therapeutics. Cereblon (CRBN), as the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, has garnered significant attention, particularly due to its role as the primary target of thalidomide and its analogs. These compounds, known as immunomodulatory drugs (IMiDs), function as "molecular glues," inducing the degradation of specific target proteins, or "neosubstrates." This mechanism is central to their therapeutic effects in conditions like multiple myeloma.

The chemical compound This compound has been identified as a derivative of thalidomide, incorporating a linker and a functional group that allows for its conjugation to other molecules. Specifically, it contains a thalidomide-based ligand that binds to CRBN, making it a valuable tool in the field of targeted protein degradation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation.

While this compound is a recognized building block for these degrader molecules, its direct application in the development of activity-based probes for studying CRBN ligase activity is an emerging area of research. Activity-based probes are specialized chemical tools designed to covalently bind to the active site of an enzyme, providing a direct readout of its catalytic activity. The development of such probes for CRBN would be invaluable for elucidating the nuances of its ligase function and for screening for novel modulators of its activity.

The structure of this compound, featuring a reactive carboxylic acid group, presents a potential starting point for the synthesis of such activity-based probes. This functional group could be modified to incorporate a reactive "warhead" capable of covalently modifying a nucleophilic residue within the active site of the CRBN-DDB1-CUL4A-Rbx1 complex. Furthermore, a reporter tag, such as a fluorophore or a biotin moiety, could be appended to the molecule to enable visualization and quantification of the active ligase complex.

Detailed Research Findings:

Currently, specific research studies detailing the synthesis and application of activity-based probes derived directly from this compound are limited in publicly accessible literature. However, the foundational principles for their design can be inferred from the broader field of chemical probe development for E3 ligases. The general structure of a hypothetical activity-based probe based on this compound would consist of three key components:

CRBN-binding moiety: The thalidomide core of this compound would serve as the recognition element, directing the probe to the CRBN ligase complex.

Reactive group (warhead): Attached via the linker, this electrophilic group would be designed to react with a specific, catalytically relevant residue in the E3 ligase complex.

Reporter tag: This tag would allow for the detection and quantification of the probe-labeled enzyme, providing a measure of active ligase.

The successful development of such probes would facilitate a more direct and nuanced investigation of CRBN ligase activity compared to traditional methods that rely on monitoring the degradation of a downstream substrate. This would enable researchers to study the dynamic regulation of CRBN activity in living cells and to screen for small molecules that can either enhance or inhibit its function, paving the way for new therapeutic strategies.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H15N3O8 | |

| Molecular Weight | 389.32 g/mol | |

| Synonyms | Thalidomide-4'-O-acetamido-C1-acid | |

| Primary Function | Degrader building block | |

| Target Ligase | Cereblon (CRBN) |

Future Directions and Emerging Research Avenues for Thalidomide Based E3 Ligase Ligands

Discovery and Development of Next-Generation CRBN Modulators

Cereblon (CRBN) is a key E3 ubiquitin ligase that is recruited by immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its derivatives. biorxiv.orgnih.govnih.gov The interaction between these small molecules and CRBN alters its substrate specificity, leading to the degradation of so-called "neosubstrates." nih.govnih.gov This mechanism is central to the therapeutic effects of these drugs and the design of CRBN-based PROTACs. acs.org

The development of next-generation CRBN modulators is focused on several key areas:

Overcoming Off-Target Effects: A significant challenge with current IMiD-based degraders is the degradation of endogenous neosubstrates, which can lead to off-target effects. biorxiv.orgbiorxiv.org Future research aims to develop CRBN binders that are more selective for the desired target protein, minimizing these unwanted degradations.

Improving Biophysical Properties: The production of CRBN protein for screening new binders has historically been challenging, often requiring co-expression with the DDB1 protein. biorxiv.orgbiorxiv.org Recent advancements include the engineering of CRBN constructs that can be cost-effectively produced in E. coli, which will facilitate high-throughput screening for novel modulators. biorxiv.org

Enhancing Potency and Specificity: Structure-guided drug design, aided by cryo-electron microscopy, is revealing how different modulators can stabilize CRBN in a "closed" conformation that is conducive to neosubstrate recruitment. nih.gov This knowledge is being used to design next-generation agents with improved potency and specificity. nih.gov

A summary of approaches for discovering next-generation CRBN modulators is presented in Table 1.

| Approach | Objective | Key Methodologies | Potential Outcome |

| Focused Library Screening | Identify novel CRBN binders with improved properties. biorxiv.org | High-throughput screening of focused compound libraries (e.g., Enamine CRBN focused IMiD library). biorxiv.org | New chemical scaffolds with high potency and ligand efficiency. biorxiv.org |

| Structure-Based Virtual Screening | Discover novel and potent CRBN modulators with different chemical skeletons. nih.gov | Pharmacophore modeling, molecular docking, and molecular dynamics simulations. nih.gov | Identification of non-glutarimide-based modulators with antitumor activity. nih.gov |

| Engineered Protein Constructs | Facilitate large-scale biophysical screening for new binders. biorxiv.org | Design of human CRBN constructs for cost-efficient expression in E. coli. biorxiv.orgbiorxiv.org | Rapid identification of next-generation binders with desirable properties. biorxiv.org |

Table 1: Approaches for Next-Generation CRBN Modulator Discovery

Exploration of Novel E3 Ubiquitin Ligase Targets for Chemical Degradation

The human genome contains over 600 E3 ubiquitin ligases, each with a unique substrate specificity and cellular expression pattern. drexel.edunih.gov However, the vast majority of current TPD strategies rely on a small handful of these, primarily CRBN and VHL. nih.govdigitellinc.com This limitation restricts the scope of proteins that can be targeted for degradation and can lead to cell-type-specific issues. nih.gov

The exploration of novel E3 ligase targets is a major frontier in the field. Key research efforts include:

Genome-Wide Screening: Researchers are using genome-wide screens to identify new proteins that can act as degraders. utoronto.ca These screens have already identified candidates that are significantly more potent than CRBN or VHL in certain contexts. utoronto.ca

CRISPR-Activation Platforms: To overcome limitations of traditional knockout screens, CRISPR-activation platforms are being used to boost the expression of E3 ligases, making it easier to identify those amenable to TPD. technologypublisher.com This approach has led to the identification of FBXO22 as a novel E3 ligase for TPD. technologypublisher.com

Fragment-Based Ligand Discovery: This technique is being used to identify small molecule fragments that can bind to previously un-liganded E3 ligases, providing starting points for the development of new degrader molecules. acs.org

Table 2 highlights some of the novel E3 ligases being explored for TPD.

| E3 Ligase | Significance | Discovery/Development Method |

| DDB1 | Functions as a linker protein in multiple CUL4-RING E3 ligase complexes and is hijacked by viruses. digitellinc.com | Identification of ligands that bind to the virally hijacked DDB1 pocket. digitellinc.com |

| FBXO22 | A novel E3 ligase identified as being amenable to TPD. technologypublisher.com | CRISPR-activation platform to screen for E3 ligases that facilitate TPD. technologypublisher.com |

| Fbw7 | A frequently deregulated UPS protein in human cancers. discoveryontarget.com | Computational and biophysical approaches to identify ligands that target the Fbw7 complex. discoveryontarget.com |

| FEM1B | A CUL2 E3 ligase involved in the cellular response to reductive stress. nih.gov | Discovery of a covalent ligand that binds to a cysteine residue on FEM1B. nih.gov |

Table 2: Examples of Novel E3 Ligase Targets for TPD

Application of Computational Chemistry and Machine Learning in Ligand Design

The design of effective E3 ligase ligands and the PROTACs they are part of is a complex process. Computational chemistry and machine learning are becoming indispensable tools for accelerating this process and improving the quality of the resulting molecules.

Key applications include:

Predicting Binding Affinity: Molecular docking and molecular dynamics simulations are used to predict how a ligand will bind to an E3 ligase and to estimate the strength of this interaction. This information guides the optimization of ligand structures.

Identifying Novel Ligands: Structure-based machine learning methods are being developed to computationally identify endogenous substrates of E3 ligases and to rationally design molecular glue degraders. drexel.edu

Predicting E3-Target Interactions: Deep learning frameworks are being created to predict which E3 ligases will target which substrate proteins. oup.comnih.govarxiv.org These models use protein sequence information to learn the complex relationships that govern protein degradation. arxiv.org

These computational approaches not only speed up the discovery process but also provide a deeper understanding of the underlying biology of E3 ligases. drexel.edu

Integration of E3 Ligase Modulation with Other Preclinical Therapeutic Modalities

The modulation of E3 ligases is a powerful therapeutic strategy on its own, but its potential can be further enhanced by combining it with other treatment modalities. youtube.com This is particularly relevant in complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov

Emerging preclinical research is exploring the integration of E3 ligase modulation with:

Immunotherapy: The degradation of specific proteins by CRBN modulators can have profound immunostimulatory effects. youtube.com For example, combining these modulators with antibodies like elotuzumab, which targets natural killer cells, has shown promising results in preclinical models of multiple myeloma. youtube.com

Targeted Kinase Inhibition: PROTACs are being developed that combine a kinase inhibitor with an E3 ligase ligand. This approach can lead to the degradation of the kinase, which can be more effective than simply inhibiting its activity.

Inflammation Control: Given the link between inflammation and various diseases, combining E3 ligase modulators with anti-inflammatory agents could provide a synergistic therapeutic effect. frontiersin.org

By integrating E3 ligase modulation with other therapeutic approaches, it may be possible to develop more effective and durable treatments for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the critical structural components of Thalidomide-O-acetamido-C1-acid, and how do they contribute to its biochemical function?

- Methodological Answer : The compound's structure includes the thalidomide moiety (a cereblon E3 ligase binder), an acetamido linker (-O-acetamido-), and a terminal carboxylic acid group (-C1-acid). The thalidomide moiety enables recruitment of E3 ligases for proteasomal degradation, while the linker modulates solubility and spatial flexibility. The carboxylic acid group facilitates conjugation to target protein ligands in PROTACs (Proteolysis-Targeting Chimeras). Structural validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR : Confirm regiochemistry of the acetamido linker and absence of stereochemical impurities.

- HRMS : Verify molecular weight (e.g., C₁₉H₂₃ClN₄O₆, MW 438.86) and isotopic patterns.

- HPLC : Assess purity using a C18 column with acetonitrile/water gradients (UV detection at 254 nm).

- FTIR : Validate functional groups (amide C=O stretch ~1650 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹).

Refer to USP guidelines for standardization and reproducibility .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as moisture degrades the carboxylic acid group. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and prepare fresh before experiments. Long-term stability studies recommend monitoring via HPLC every 3 months .

Advanced Research Questions

Q. How does the C1 linker length in this compound impact PROTAC efficiency compared to analogs with longer linkers (e.g., C4, C6)?

- Methodological Answer : Shorter linkers (C1) may restrict ternary complex formation between the PROTAC, E3 ligase, and target protein, reducing degradation efficiency. Compare degradation kinetics (DC₅₀ values) across cell lines (e.g., MM.1S myeloma) using Western blotting for target protein levels (e.g., IKZF1/3). Employ surface plasmon resonance (SPR) to quantify binding affinities. Studies show C6 linkers optimize spatial flexibility, but C1 may reduce off-target effects .

Q. What experimental strategies can address discrepancies in reported degradation efficiencies of this compound-based PROTACs across different cell lines?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to analyze variables like cell type, incubation time, and PROTAC concentration .

- Dose-Response Curves : Generate normalized DC₅₀ values using logistic regression models.

- Proteomic Profiling : Identify off-target effects via mass spectrometry-based ubiquitinome analysis.

- Co-Immunoprecipitation (Co-IP) : Validate ternary complex formation in low-efficiency cell lines .

Q. How can computational modeling predict the binding dynamics of this compound to cereblon (CRBN) in E3 ligase complexes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate ligand-CRBN interactions, focusing on the hydrophobic pocket near Trp380.

- Molecular Dynamics (MD) Simulations : Analyze stability of the PROTAC-CRBN complex over 100 ns trajectories (AMBER force field).

- Free Energy Calculations : Apply MM/GBSA to estimate binding free energy (ΔG). Correlate with SPR-measured KD values .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

- Methodological Answer :

- Experimental Section : Include detailed protocols for each synthesis step (e.g., reaction time, temperature, solvent ratios).

- Supplementary Materials : Provide raw NMR/HRMS spectra, HPLC chromatograms, and crystallographic data (if available).

- Data Deposition : Upload datasets to repositories like Zenodo or ChemRxiv with persistent DOIs.

Follow Beilstein Journal guidelines for clarity and avoiding redundancy .

Q. How should researchers design controls to validate the specificity of this compound in PROTAC experiments?

- Methodological Answer :

- Negative Controls : Use PROTACs with scrambled target ligands or inactive E3 binders (e.g., thalidomide analogs lacking CRBN affinity).

- CRBN-Knockout Cells : Confirm on-target effects via CRISPR/Cas9-generated CRBN<sup>-/-</sup> lines.

- Competition Assays : Co-treat with excess free thalidomide to block CRBN binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.